N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 1351647-07-8
VCID: VC4773927
InChI: InChI=1S/C15H21NO3/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)3-5-19-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)C
Molecular Formula: C15H21NO3
Molecular Weight: 263.337

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide

CAS No.: 1351647-07-8

Cat. No.: VC4773927

Molecular Formula: C15H21NO3

Molecular Weight: 263.337

* For research use only. Not for human or veterinary use.

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide - 1351647-07-8

Specification

CAS No. 1351647-07-8
Molecular Formula C15H21NO3
Molecular Weight 263.337
IUPAC Name N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide
Standard InChI InChI=1S/C15H21NO3/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)3-5-19-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
Standard InChI Key IQRUARISITYLDR-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)C

Introduction

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide is a complex organic compound with significant potential in various scientific fields. It belongs to the amide functional group due to the presence of a carbonyl group (C=O) bonded to a nitrogen atom. The compound's structure includes a benzamide core substituted with a 4-hydroxyoxan-4-ylmethyl group, which imparts unique chemical and biological properties.

Synthesis Methods

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 4-hydroxyoxan-4-ylmethylamine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the amide bond efficiently.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation, using aluminum chloride (AlCl₃) as a catalyst.

Biological Activity and Applications

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action involves forming hydrogen bonds with specific enzymes or receptors, potentially modulating their activity. This makes it a candidate for therapeutic applications, particularly in treating diseases related to inflammation or microbial infections.

Biological ActivityDescription
Antimicrobial ActivityPotential to inhibit microbial growth
Anti-inflammatory ActivityPotential to reduce inflammation by modulating enzyme activity
Anticancer PropertiesPreliminary studies suggest potential efficacy against certain cancer cell lines

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